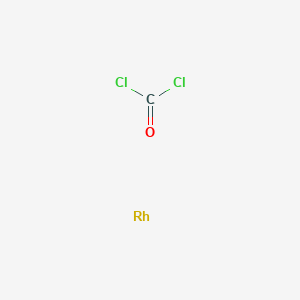
塩化ロジウムカルボニル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium carbonyl chloride is an organorhodium compound with the formula Rh₂Cl₂(CO)₄. It is a red-brown volatile solid that is soluble in nonpolar organic solvents. This compound is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis .
科学的研究の応用
Rhodium carbonyl chloride is widely used in scientific research due to its catalytic properties. It is employed in:
Homogeneous Catalysis: It serves as a precursor to other rhodium carbonyl complexes used in various catalytic processes.
Organic Synthesis: It is used in the synthesis of specialized pyridine derivatives, demonstrating potential for creating complex molecular architectures useful in drug discovery and material science.
Industrial Applications: It is used in the recovery of rhodium from spent catalysts, which is significant due to the scarcity and high market price of rhodium.
作用機序
Rh2Cl2(CO)4\text{Rh}_2\text{Cl}_2(\text{CO})_4Rh2Cl2(CO)4
. It is a red-brown volatile solid that is soluble in nonpolar organic solvents .Target of Action
Rhodium carbonyl chloride is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis . It primarily targets the formation of these complexes, which can then interact with various organic compounds to facilitate chemical reactions .
Mode of Action
The molecule consists of two planar Rh(I) centers linked by two bridging chloride ligands and four CO ligands . It reacts with a variety of Lewis bases (:B) to form adducts
RhCl(CO)2:B\text{RhCl}(\text{CO})_2:BRhCl(CO)2:B
. This interaction with Lewis bases allows it to participate in a variety of chemical reactions.Biochemical Pathways
Rhodium carbonyl chloride is involved in various organic reactions such as Pauson-Khand reaction, allylic alkylations, rearrangement of strained rings, carbonylative ring expansion, carbonylative coupling of organometallics, hydroformylation, silylformylation, and cycloaddition reactions of alkenes, alkynes, and allenes . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds.
Pharmacokinetics
Its solubility in nonpolar organic solvents suggests that it may have good bioavailability in environments where these solvents are present .
Result of Action
The result of rhodium carbonyl chloride’s action is the facilitation of various chemical reactions. By forming adducts with Lewis bases, it can catalyze reactions that lead to the formation of complex organic compounds . This makes it a valuable tool in the field of organic synthesis.
Action Environment
The action of rhodium carbonyl chloride is influenced by environmental factors such as temperature and the presence of other chemical species. For example, its reaction with tetrahydrothiophene has been shown to be exothermic, with an enthalpy change of -31.8 kJ/mol . Additionally, the presence of other chemical species can influence the types of adducts it forms and the reactions it can catalyze .
準備方法
Rhodium carbonyl chloride is typically prepared by treating hydrated rhodium trichloride with flowing carbon monoxide. The reaction follows this idealized redox equation: [ 2 \text{RhCl}_3(\text{H}_2\text{O})_3 + 6 \text{CO} \rightarrow \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 2 \text{COCl}_2 + 6 \text{H}_2\text{O} ] This method was first developed by Walter Hieber .
化学反応の分析
Rhodium carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with triphenylphosphine to form bis(triphenylphosphine)rhodium carbonyl chloride[ \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 4 \text{PPh}_3 \rightarrow 2 \text{trans-RhCl(CO)(PPh}_3)_2 + 2 \text{CO} ]
Formation of Dichloride Anion: With chloride salts, it forms the dichloride anion[ \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 2 \text{Cl}^- \rightarrow 2 \text{cis-[RhCl}_2(\text{CO})_2]^- ]
Reaction with Acetylacetone: It reacts to give dicarbonyl(acetylacetonato)rhodium(I).
類似化合物との比較
Rhodium carbonyl chloride can be compared with other rhodium complexes such as:
Wilkinson’s Catalyst (Chloridotris(triphenylphosphine)rhodium(I)): This compound is widely used as a catalyst for hydrogenation of alkenes.
Rhodium(III) Acetate: Used in various catalytic processes, but differs in its coordination chemistry and reactivity.
Rhodium carbonyl chloride is unique due to its ability to form a variety of complexes with different ligands, making it versatile in both research and industrial applications.
特性
CAS番号 |
14523-22-9 |
|---|---|
分子式 |
C4Cl2O4Rh2-2 |
分子量 |
388.75 g/mol |
IUPAC名 |
carbon monoxide;rhodium;dichloride |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/p-2 |
InChIキー |
MCZSLXCABFHUSS-UHFFFAOYSA-L |
SMILES |
C(=O)(Cl)Cl.[Rh] |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cl-].[Cl-].[Rh].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















